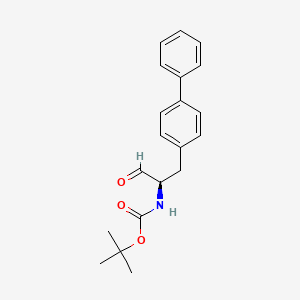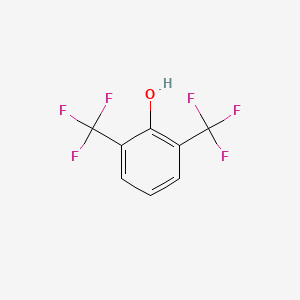
2,6-双(三氟甲基)苯酚
描述
2,6-Bis(trifluoromethyl)phenol is an organofluorine compound with the molecular formula C8H4F6O. It is characterized by the presence of two trifluoromethyl groups attached to the phenol ring at the 2 and 6 positions. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
科学研究应用
2,6-Bis(trifluoromethyl)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用机制
Target of Action
It is known that trifluoromethyl group-containing compounds often exhibit numerous pharmacological activities .
Mode of Action
For instance, fluoxetine, a compound containing a trifluoromethyl group, blocks the reuptake of serotonin by blocking the reuptake transporter protein, thereby inhibiting the expression of pro-inflammatory cytokines and preventing inflammation .
Biochemical Pathways
For example, the anti-inflammatory drug tebufelone, which contains a trifluoromethyl group, undergoes metabolic pathways involving hydroxylation .
Pharmacokinetics
The compound’s molecular formula is c8h4f6o, and it has an average mass of 230107 Da , which may influence its pharmacokinetic properties.
Result of Action
Compounds containing trifluoromethyl groups are known to have various effects, including anti-inflammatory effects .
Action Environment
It is known that the compound is hygroscopic , which means it absorbs moisture from the environment, and this could potentially influence its action and stability.
生化分析
Biochemical Properties
2,6-Bis(trifluoromethyl)phenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidases and oxidoreductases. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and reaction conditions. Additionally, 2,6-Bis(trifluoromethyl)phenol can form hydrogen bonds with proteins, influencing their conformation and stability .
Cellular Effects
The effects of 2,6-Bis(trifluoromethyl)phenol on various cell types and cellular processes are diverse. In certain cell lines, it has been shown to impact cell signaling pathways, particularly those related to oxidative stress and inflammation. For instance, 2,6-Bis(trifluoromethyl)phenol can modulate the expression of genes involved in antioxidant defense mechanisms, leading to altered cellular responses to oxidative damage. Furthermore, this compound can influence cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2,6-Bis(trifluoromethyl)phenol exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of enzyme activity. This binding can result in conformational changes in the enzyme structure, affecting its catalytic efficiency. Additionally, 2,6-Bis(trifluoromethyl)phenol can interact with transcription factors, thereby influencing gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Bis(trifluoromethyl)phenol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature variations. Long-term studies have shown that prolonged exposure to 2,6-Bis(trifluoromethyl)phenol can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of 2,6-Bis(trifluoromethyl)phenol vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhanced antioxidant defense and reduced inflammation. At higher doses, it can induce toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent, with a clear threshold beyond which toxicity becomes apparent .
Metabolic Pathways
2,6-Bis(trifluoromethyl)phenol is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in the metabolism of xenobiotics. The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,6-Bis(trifluoromethyl)phenol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of 2,6-Bis(trifluoromethyl)phenol is influenced by factors such as lipid solubility and the presence of transport proteins .
Subcellular Localization
The subcellular localization of 2,6-Bis(trifluoromethyl)phenol is critical for its activity and function. The compound is often found in the cytoplasm and can be targeted to specific organelles, such as mitochondria, through post-translational modifications. These modifications can include the addition of targeting signals that direct the compound to its site of action, thereby enhancing its biochemical efficacy .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the reaction of phenol with trifluoromethylating agents under specific conditions For example, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst
Industrial Production Methods: Industrial production of 2,6-Bis(trifluoromethyl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as distillation and recrystallization are employed to obtain high-purity 2,6-Bis(trifluoromethyl)phenol.
化学反应分析
Types of Reactions: 2,6-Bis(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield corresponding reduced products.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
相似化合物的比较
3,5-Bis(trifluoromethyl)phenol: Another trifluoromethylated phenol with similar properties but different substitution pattern.
4-(Trifluoromethyl)phenol: A compound with a single trifluoromethyl group at the para position.
Uniqueness: 2,6-Bis(trifluoromethyl)phenol is unique due to the presence of two trifluoromethyl groups at the ortho positions, which significantly influence its chemical reactivity and physical properties. This unique substitution pattern imparts distinct characteristics, making it valuable for specific applications where other trifluoromethylated phenols may not be as effective.
属性
IUPAC Name |
2,6-bis(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13)14/h1-3,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTYURHKRZDHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438946 | |
| Record name | 2,6-bis(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46377-35-9 | |
| Record name | 2,6-bis(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)
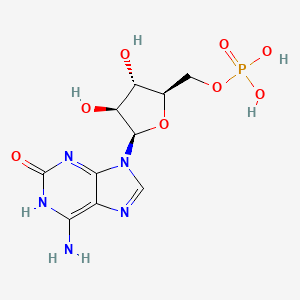
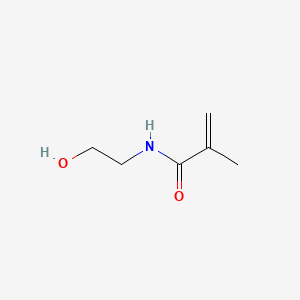
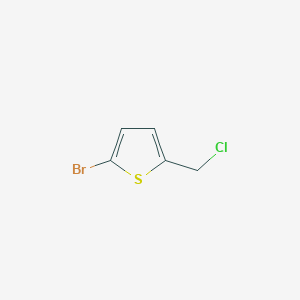
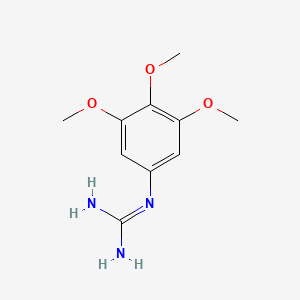

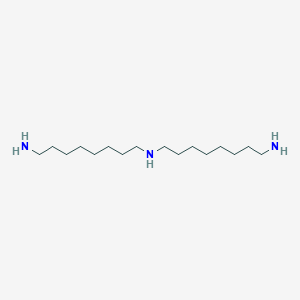

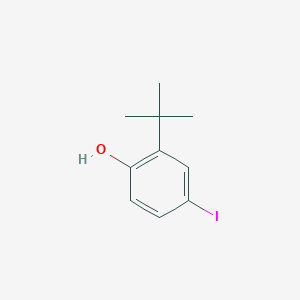
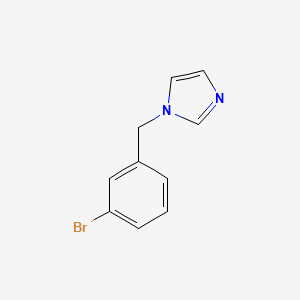
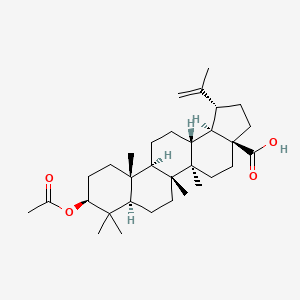
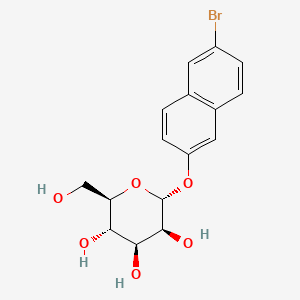
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)
